molecular formula C19H38O2Si B2587473 (S)-2-((1R,3aR,4S,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol CAS No. 100928-03-8

(S)-2-((1R,3aR,4S,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol

Cat. No. B2587473
CAS RN: 100928-03-8
M. Wt: 326.596
InChI Key: DGEVWAPMMLVXQF-QLCXLMDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((1R,3aR,4S,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C19H38O2Si and its molecular weight is 326.596. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((1R,3aR,4S,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((1R,3aR,4S,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Utilization

The compound and its derivatives are extensively used in synthetic organic chemistry for the formation of enantioenriched reagents and their addition to aldehydes, demonstrating its utility in complex molecule synthesis. For example, the synthesis and utilization of indium (I) iodide for in situ formation of enantioenriched allenylindium reagents showcase the application of tert-butyldimethylsilyl (TBS) protected alcohols in stereoselective reactions (Johns et al., 2003).

Stereoselective Synthesis

The stereoselective synthesis of glycerol analogues and propargylic epoxides highlights the compound's role in achieving high enantiomeric excess and quantitative yields in synthesis. This demonstrates its importance in creating optically active intermediates for further synthetic applications (Aoyagi et al., 2021); (Kanger et al., 1993).

Catalytic Activities

The compound's derivatives have been utilized in catalytic activities, particularly in the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents. This underscores the role of TBS-protected alcohols in the development of new antimicrobial compounds (Doraswamy & Ramana, 2013).

Chemical Modification and Analysis

The chemical modification and analysis of similar compounds, such as the design and synthesis of olfactory properties in derivatives, reveal the broad applicability of this compound in the creation of new materials with specific sensory attributes (Kraft et al., 2006).

properties

IUPAC Name

(2S)-2-[(1R,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2Si/c1-14(13-20)15-10-11-16-17(9-8-12-19(15,16)5)21-22(6,7)18(2,3)4/h14-17,20H,8-13H2,1-7H3/t14-,15-,16+,17+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEVWAPMMLVXQF-QLCXLMDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((1R,3aR,4S,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol

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